Hydroxymethylbilane

heme biosynthesis enzymology tetrapyrrole macrocycle

Hydroxymethylbilane (HMB) is the obligate, unstable substrate for uroporphyrinogen III synthase (UROS)-no analog can substitute. Its 4-minute physiological half-life requires immediate use, enabling unique pulse-chase and enzyme inhibition studies. - **Key application**: Direct UROS activity assays for congenital erythropoietic porphyria; coupled HMBS-UROS diagnostics from single lysate samples. - **Differentiator**: Exhibits competitive product inhibition of HMBS (affects KM, not Vmax)-a regulatory property absent in upstream/downstream analogs. - **Supply**: Ready for immediate reconstitution in chilled buffer per published protocols.

Molecular Formula C40H46N4O17
Molecular Weight 854.8 g/mol
CAS No. 71861-60-4
Cat. No. B3061235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxymethylbilane
CAS71861-60-4
Molecular FormulaC40H46N4O17
Molecular Weight854.8 g/mol
Structural Identifiers
SMILESC1=C(C(=C(N1)CC2=C(C(=C(N2)CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC(=O)O)CO)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O)CC(=O)O)CCC(=O)O
InChIInChI=1S/C40H46N4O17/c45-17-32-25(12-40(60)61)21(4-8-36(52)53)29(44-32)15-31-24(11-39(58)59)20(3-7-35(50)51)28(43-31)14-30-23(10-38(56)57)19(2-6-34(48)49)27(42-30)13-26-22(9-37(54)55)18(16-41-26)1-5-33(46)47/h16,41-45H,1-15,17H2,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)
InChIKeyVODXFESWZOBNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydroxymethylbilane (CAS 71861-60-4) Procurement Guide: Tetrapyrrole Biosynthesis Intermediate for Enzymatic Studies


Hydroxymethylbilane (HMB), also known as preuroporphyrinogen, is a linear tetrapyrrole intermediate in the heme biosynthesis pathway, formed by the condensation of four porphobilinogen (PBG) molecules catalyzed by porphobilinogen deaminase (HMBS) [1]. As the obligate physiological substrate for uroporphyrinogen III synthase (UROS), HMB occupies a critical branch point: its enzymatic conversion yields the biologically essential uroporphyrinogen III isomer, while spontaneous non-enzymatic cyclization produces the non-physiological uroporphyrinogen I isomer [2]. This compound serves as an essential reference standard and substrate for enzyme activity assays, metabolic flux studies, and investigations of porphyria pathophysiology.

Exclusive linear tetrapyrrole substrate for uroporphyrinogen III synthase (UROS)
Reported short aqueous half-life requires cold reconstitution and immediate assay use
Enables coupled-enzyme HPLC assay for HMBS and UROS activity in a single workflow

Why Generic Substitution of Hydroxymethylbilane (CAS 71861-60-4) with Other Porphyrin Precursors Fails


Hydroxymethylbilane cannot be substituted with upstream precursors (e.g., porphobilinogen) or downstream isomers (e.g., uroporphyrinogen I, uroporphyrinogen III) in enzymatic assays or biosynthetic studies because it represents a structurally unique, highly unstable intermediate with a defined enzymatic fate [1]. Upstream substrates fail to bypass the HMBS-catalyzed tetramerization step, while downstream cyclic products cannot serve as substrates for UROS [2]. Furthermore, HMB exhibits product inhibition of its own synthase (HMBS) via competitive binding, affecting KM without altering Vmax—a regulatory property absent in its analogs [3]. The chemical instability of HMB (t½ ≈ 4 min under physiological conditions) necessitates specific handling and rapid assay protocols that would be inapplicable to more stable porphyrin analogs [1].

Upstream porphobilinogen does not support UROS activity measurement; HMB is required to bypass the HMBS step in coupled assays.
Downstream cyclic uroporphyrinogens are not substrates for UROS, making them unsuitable for direct enzyme activity readouts.
Porphyrin analogs lack the competitive HMBS product inhibition exhibited by HMB, limiting studies on tetrapyrrole feedback regulation.

Quantitative Evidence for Hydroxymethylbilane (CAS 71861-60-4) Differentiation from Porphyrin Analogs


Hydroxymethylbilane as the Exclusive Linear Substrate for Uroporphyrinogen III Synthase

Hydroxymethylbilane (HMB) is the sole linear tetrapyrrole substrate for uroporphyrinogen III synthase (UROS), as confirmed by spectroscopic and synthetic validation. In contrast, cyclic porphyrin intermediates such as uroporphyrinogen I and III cannot be utilized by UROS [1]. In head-to-head enzymatic assays, natural and synthetic HMB samples exhibited identical substrate activity, producing uroporphyrinogen III exclusively [1].

UROS substrate specificity
Head-to-head
HMB → uroporphyrinogen III (exclusive)
Uroporphyrinogen I/III: no conversion
Only substrate for UROS; analogs cannot replace
Purified cosynthetase assay, no alternative substrate exists
heme biosynthesis enzymology tetrapyrrole macrocycle

Hydroxymethylbilane Non-Enzymatic Cyclization Half-Life Defines Experimental Stability Window

Hydroxymethylbilane undergoes rapid non-enzymatic ring closure in aqueous solution, with a chemical half-life (t½) of approximately 4 minutes under physiological conditions, forming uroporphyrinogen I [1]. This property contrasts with the significantly greater stability of upstream substrates like porphobilinogen and downstream products like uroporphyrinogens I and III.

Aqueous stability
Reported
~4 min (t½)
Short half-life mandates cold handling
Physiological pH, released from deaminase
chemical stability assay development tetrapyrrole chemistry

Hydroxymethylbilane Competitive Product Inhibition of HMBS (KM Affected, Vmax Unchanged)

Hydroxymethylbilane acts as a competitive inhibitor of its own synthase, porphobilinogen deaminase (HMBS), affecting the KM for PBG without altering Vmax [1]. In contrast, the upstream substrate porphobilinogen does not exhibit product inhibition, and downstream products (uroporphyrinogens) do not competitively inhibit HMBS.

HMBS product inhibition
Head-to-head
Increases KM; Vmax unchanged
Uroporphyrinogens: no competitive inhibition
Unique feedback regulation property
Purified deaminase assays, multiple sources
enzyme kinetics product inhibition feedback regulation

Hydroxymethylbilane KM for PBG Deaminase: 79 μM in Algal System

The apparent Michaelis constant (KM) for the conversion of porphobilinogen (PBG) to hydroxymethylbilane by PBG deaminase was determined to be 79 μM at 37 °C, pH 7.4, in the unicellular green alga Scenedesmus obliquus, with a corresponding Vmax of 176 pmol·min⁻¹ [1]. While this KM value provides a baseline for algal HMBS, comparative data from human or mammalian systems (where available) may differ, and direct head-to-head kinetic data for HMB as a substrate for UROS are limited in the primary literature.

KM (algal HMBS)
Reported
79 μM
Reference value for enzyme quality control
Scenedesmus obliquus, cross-species validation advised
Michaelis-Menten kinetics enzyme-substrate affinity comparative enzymology

HPLC-Based Simultaneous Assay of HMBS and UROS Using Hydroxymethylbilane as the Shared Intermediate

A validated HPLC method enables simultaneous determination of both hydroxymethylbilane synthase (HMBS) and uroporphyrinogen III synthase (UROS) activities in erythrocytes, with HMB serving as the critical intermediate linking the two enzyme reactions [1]. The method quantifies the oxidized products (uroporphyrin I and III isomers) after chromatographic separation. This simultaneous assay capability is not achievable using only upstream substrates (PBG) or downstream products (uroporphyrinogens) alone.

Coupled-enzyme HPLC
Method context
Simultaneous HMBS/UROS activity from single sample
Supports single-run dual enzyme activity measurement
Human erythrocyte lysates; UV/fluorescence detection
HPLC method enzyme activity assay porphyria diagnosis

Optimal Research Applications for Hydroxymethylbilane (CAS 71861-60-4) Based on Evidentiary Differentiation


In Vitro Uroporphyrinogen III Synthase (UROS) Activity Assays

Hydroxymethylbilane is the sole substrate for UROS and must be procured for any direct assay of this enzyme. Given its short half-life (t½ ≈ 4 min), HMB should be used immediately upon reconstitution in chilled buffer to minimize non-enzymatic cyclization to uroporphyrinogen I [1]. This application is critical for studying congenital erythropoietic porphyria, where UROS deficiency is the primary defect [2].

Coupled-Enzyme Assays for Simultaneous HMBS and UROS Activity Measurement

Validated HPLC-based coupled assays utilize HMB as the shared intermediate linking HMBS and UROS reactions, enabling simultaneous quantification of both enzyme activities from a single erythrocyte lysate sample [3]. This method is clinically relevant for diagnosing acute intermittent porphyria (HMBS deficiency) and congenital erythropoietic porphyria (UROS deficiency) in a streamlined workflow.

Product Inhibition Studies of Porphobilinogen Deaminase (HMBS)

HMB uniquely exhibits competitive product inhibition of HMBS, affecting KM without altering Vmax [4]. Researchers investigating feedback regulation in tetrapyrrole biosynthesis require authentic HMB to replicate this physiological regulatory mechanism; no analog can substitute for these investigations.

Tetrapyrrole Biosynthesis Pathway Flux Analysis and Intermediate Trapping

Due to its transient nature (t½ ≈ 4 min), HMB is ideal for pulse-chase experiments and intermediate trapping studies aimed at elucidating the kinetics of heme biosynthesis [1]. Its instability, while a handling challenge, provides a natural temporal resolution that more stable analogs cannot offer.

Application
Selection Property
Validation Focus
Uroporphyrinogen III synthase (UROS) activity assays
Exclusive substrate specificity
Confirm enzyme activity under chilled, rapid-assay conditions
Coupled HMBS / UROS activity measurement
Shared intermediate for dual enzyme detection
Validate HPLC separation of oxidized uroporphyrin isomers
Product inhibition studies of deaminase
Competitive product inhibition of HMBS
Verify altered KM without Vmax change in kinetic assays
Tetrapyrrole biosynthesis pathway flux analysis
Transient intermediate for pulse-chase experiments
Monitor rapid non-enzymatic cyclization to uroporphyrinogen I

Technical Documentation Hub

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36 linked technical documents
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